molecular formula C17H24N4O B6945576 N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide

N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B6945576
M. Wt: 300.4 g/mol
InChI Key: CCTPQBJKVBBCKF-UHFFFAOYSA-N
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Description

N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a propyl group and a carboxamide group

Properties

IUPAC Name

N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-4-6-14-9-16(21-20-14)17(22)19-11-15(12(2)3)13-7-5-8-18-10-13/h5,7-10,12,15H,4,6,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPQBJKVBBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC(C2=CN=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials One common route involves the formation of the pyrazole ring through the cyclization of a hydrazine derivative with a 1,3-diketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.

    Medicine: The compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.

    Industry: In materials science, the compound might be used to develop new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methyl-2-pyridin-3-ylbutyl)-5-propyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives with varying substituents. Examples include:

  • N-(2-pyridinyl)-5-propyl-1H-pyrazole-3-carboxamide
  • N-(3-methyl-2-pyridinyl)-5-ethyl-1H-pyrazole-3-carboxamide
  • N-(3-methyl-2-pyridinyl)-5-propyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pyridine and butyl groups, in particular, may confer unique interactions with molecular targets and distinct pharmacokinetic properties.

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